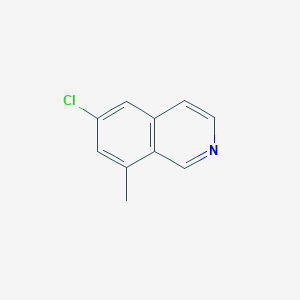

6-Chloro-8-methylisoquinoline

Description

The Cornerstone of Discovery: Significance of the Isoquinoline (B145761) Core

The isoquinoline scaffold, a bicyclic aromatic ring system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realms of organic synthesis and drug discovery. researchgate.netnih.govnih.gov Its unique structural and electronic properties make it a versatile building block for a vast array of molecules with significant biological activities. semanticscholar.orgfiveable.me The presence of the nitrogen atom in the isoquinoline ring allows for various chemical modifications, influencing the molecule's basicity, polarity, and ability to interact with biological targets. amerigoscientific.com

Historically, isoquinoline alkaloids, naturally occurring compounds containing the isoquinoline core, have been a rich source of therapeutic agents. fiveable.me Prominent examples include morphine and codeine, which are well-known for their analgesic properties. semanticscholar.org This has spurred extensive research into the synthesis and biological evaluation of novel isoquinoline derivatives. rsc.org The planar nature of the isoquinoline ring also allows for π-stacking interactions, a key factor in molecular recognition and binding to biological macromolecules like enzymes and receptors. fiveable.me

A World of Possibilities: Substituted Isoquinolines in Modern Chemistry

The strategic placement of various substituents on the isoquinoline core has led to the development of a diverse library of compounds with a wide spectrum of pharmacological activities. researchgate.netnih.gov Contemporary chemical literature is replete with studies on substituted isoquinolines, showcasing their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. nih.govsemanticscholar.org

The type and position of the substituent dramatically influence the compound's biological profile. For instance, the introduction of different functional groups can alter a molecule's lipophilicity, electronic distribution, and steric properties, thereby fine-tuning its interaction with specific biological targets. amerigoscientific.com Researchers have developed numerous synthetic methodologies to create highly substituted isoquinolines, enabling the exploration of a vast chemical space and the optimization of lead compounds in drug discovery programs. organic-chemistry.orgrsc.orgnih.gov

A Specific Focus: 6-Chloro-8-methylisoquinoline

Within the broad family of substituted isoquinolines, this compound has emerged as a compound of interest in academic research. Its specific substitution pattern, featuring a chloro group at the 6-position and a methyl group at the 8-position, imparts distinct chemical properties that researchers are actively exploring.

Current Landscape:

The current research on this compound is primarily centered on its synthesis and its use as a building block for more complex molecules. Several chemical suppliers list this compound, indicating its availability for research purposes. fluorochem.co.ukbldpharm.com The synthesis of related compounds, such as 6-chloro-8-methylquinoline, has been documented in the scientific literature, providing potential synthetic pathways for this compound as well. chemicalbook.comacs.org

While specific biological activity data for this compound is not extensively detailed in the public domain, the known pharmacological profiles of other substituted isoquinolines suggest its potential for investigation in various therapeutic areas. For instance, the presence of a halogen atom like chlorine can significantly impact a molecule's biological activity.

Future Directions:

The future of research on this compound is likely to follow several key trajectories:

Exploration of Biological Activity: A primary focus will be to systematically evaluate the biological properties of this compound and its derivatives. This will involve screening against a wide range of biological targets to identify potential therapeutic applications.

Development of Novel Synthetic Methodologies: Researchers will likely continue to develop more efficient and versatile synthetic routes to this compound and its analogs. This will facilitate the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Application in Materials Science: Beyond its potential in medicine, the unique electronic and structural features of this compound could be harnessed in the field of materials science, for example, in the development of novel organic electronic materials. amerigoscientific.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 196875-78-2 | bldpharm.com |

| Molecular Formula | C10H8ClN | bldpharm.com |

| Molecular Weight | 177.63 g/mol | bldpharm.com |

| IUPAC Name | This compound | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTCTTATZILNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196875-78-2 | |

| Record name | 8-methyl-6-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 8 Methylisoquinoline and Its Structural Analogues

Classical Approaches for Isoquinoline (B145761) Ring System Construction

The foundational methods for assembling the isoquinoline core have been instrumental in the advancement of heterocyclic chemistry. These classical reactions, while sometimes requiring harsh conditions, remain relevant for their versatility and broad applicability.

Bischler–Napieralski Cyclodehydration Variants

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org This reaction is typically promoted by dehydrating agents such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org

Microwave-assisted Bischler-Napieralski reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of substituted isoquinoline libraries. organic-chemistry.org For instance, optimization studies have revealed that higher temperatures (140°C) and longer durations (30 minutes) in solvents like toluene (B28343) or even solvent-free conditions can lead to excellent results. organic-chemistry.org A domino Bischler–Napieralski–Michael reaction and oxidation sequence has also been developed as a metal-free, convergent route to complex fused pentacycles. researchgate.net

| Reagent/Condition | Intermediate Type | Product | Reference |

| POCl₃, P₂O₅, PPA | Dichlorophosphoryl imine-ester or Nitrilium ion | 3,4-Dihydroisoquinolines | wikipedia.orgorganic-chemistry.org |

| Microwave irradiation | Varies | Substituted isoquinolines | organic-chemistry.org |

| Domino sequence | Varies | Fused pentacyclic systems | researchgate.net |

Pictet–Spengler Condensation and Asymmetric Synthesis Strategies

The Pictet–Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and is considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. wikipedia.org While traditionally employing strong acids and heat, the reaction can also proceed under milder, sometimes acid-free, conditions, particularly with electron-rich aromatic rings. wikipedia.org

For the synthesis of tetrahydroisoquinolines from phenethylamines, harsher conditions such as refluxing with strong acids are often necessary. wikipedia.org Asymmetric variants of the Pictet-Spengler reaction have been developed to produce enantiomerically enriched 1-substituted tetrahydroisoquinolines, which are valuable chiral building blocks. acs.orgarkat-usa.org These strategies often employ chiral auxiliaries or catalysts to control the stereochemistry of the cyclization. clockss.org

| Reactants | Catalyst/Conditions | Product | Reference |

| β-arylethylamine, aldehyde/ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline | wikipedia.orgyoutube.com |

| N-(o-nitrophenylsulfenyl)phenylethylamines | BINOL-phosphoric acid | 1-substituted 1,2,3,4-tetrahydroisoquinolines | acs.org |

| β-arylethylamine, chiral carbonyl derivative | Varies | Optically active tetrahydroisoquinolines | arkat-usa.org |

Pomeranz–Fritsch Reaction and Subsequent Modifications

The Pomeranz–Fritsch reaction is another classical method for synthesizing isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org This reaction is versatile and can be used to prepare a wide range of isoquinoline derivatives. wikipedia.org The reaction typically begins with the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization in the presence of an acid catalyst like sulfuric acid. wikipedia.org

Modifications to the Pomeranz-Fritsch reaction have been developed to improve yields and expand its substrate scope. This reaction is particularly useful for accessing isoquinolines with substitution at the C8 position. google.com The regioselectivity of the reaction is significantly influenced by the position of substituents on the starting benzaldehyde. For example, using ortho-tolualdehyde can yield 8-methylisoquinoline (B3029354).

| Starting Material | Catalyst | Product | Reference |

| Benzaldehyde, 2,2-dialkoxyethylamine | Sulfuric acid | Isoquinoline | wikipedia.org |

| Substituted benzaldehydes | Acid catalyst | Substituted isoquinolines | google.com |

Newer Annulation Reactions for Isoquinoline Scaffold Assembly

Recent advancements have led to the development of novel annulation reactions for the construction of the isoquinoline skeleton, often offering milder conditions and greater efficiency. These methods frequently utilize transition metal catalysis or proceed through unique reaction cascades.

One such approach involves a catalyst- and additive-free annulation of ynediones and (iso)quinoline N-oxides, which proceeds via a tandem [3 + 2] cycloaddition/ring-opening/N-nucleophilic addition to afford functionalized pyrrolo[2,1-a]isoquinolines. acs.org Another innovative method is the Cp*Co(III)-catalyzed annulation of azines with alkynes, which occurs through a C–H/N–N bond activation pathway and offers high atom economy. rsc.org Palladium-catalyzed carbonylative Sonogashira/annulation reactions have also been developed for the synthesis of complex fused isoquinoline systems like indolo[1,2-b]isoquinolines. acs.org

Transition Metal-Catalyzed Syntheses of Isoquinoline Derivatives

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoquinolines are no exception. These methods often provide access to a diverse range of substituted isoquinolines under mild conditions and with high functional group tolerance.

Copper-Catalyzed Annulation and Cross-Coupling Methodologies

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinolines. researchgate.net These methods include annulation reactions, cross-coupling methodologies, and intramolecular cyclizations.

An efficient copper-catalyzed synthesis of pyrazolo[5,1-a]isoquinoline derivatives has been developed from 2-gem-dipyrazolylvinylbromobenzenes. rsc.org Another notable method is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which provides a green and efficient route to isoquinolines and isoquinoline N-oxides. rsc.orgnih.gov Furthermore, a palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with tert-butylimines of o-iodobenzaldehydes offers an excellent method for preparing isoquinolines with short reaction times. organic-chemistry.orgorganic-chemistry.org A copper-catalyzed cascade cyclization involving a 6-endo-dig pathway has been utilized to synthesize 3-substituted isoquinoline scaffolds. nih.gov

| Starting Materials | Catalyst System | Product | Reference |

| 2-gem-dipyrazolylvinylbromobenzenes | Copper catalyst | Pyrazolo[5,1-a]isoquinolines | rsc.org |

| (E)-2-alkynylaryl oxime derivatives | Cu(I) in water | Isoquinolines and Isoquinoline N-oxides | rsc.orgnih.gov |

| o-iodobenzaldehyde tert-butylimine, terminal acetylene | Palladium and Copper catalysts | Isoquinolines | organic-chemistry.orgorganic-chemistry.org |

| 2-iodobenzamides, aminosulfonyl compound | Copper catalyst | 3-substituted isoquinolines | nih.gov |

Palladium-Catalyzed Asymmetric Synthesis of Isoquinolines

Palladium catalysis has become a powerful tool for the asymmetric synthesis of isoquinoline derivatives, enabling the construction of chiral molecules with high enantioselectivity. While a direct palladium-catalyzed asymmetric synthesis of 6-Chloro-8-methylisoquinoline is not extensively documented, the methodologies developed for related structures provide a strong foundation. These reactions often involve the enantioselective C-H activation and subsequent annulation or carbonylation.

One notable approach is the palladium(II)-catalyzed asymmetric C-H carbonylation, which has been successfully applied to generate diverse isoquinoline derivatives bearing all-carbon quaternary stereocenters with high enantioselectivities (up to 93% ee). uni.lunih.gov This method's success with a variety of substrates suggests its potential applicability to precursors of this compound, provided suitable starting materials with the required substitution pattern are available. The tolerance for various functional groups in these reactions indicates that a chloro and a methyl group on the aromatic ring would likely be compatible. uni.lunih.gov

Another significant advancement is the asymmetric Larock isoquinoline synthesis, which provides access to axially chiral 3,4-disubstituted isoquinolines. mdpi.com This palladium-catalyzed process demonstrates excellent yield and stereocontrol, offering a pathway to a different class of chiral isoquinolines. mdpi.com The principles of this methodology could potentially be adapted for the synthesis of atropisomeric analogs of this compound.

Table 1: Examples of Palladium-Catalyzed Asymmetric Synthesis of Isoquinoline Derivatives

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

| Pd(II) with chiral ligand | N-alkoxy-2,2-diarylpropanamides | Tetrahydroisoquinolines with all-carbon quaternary stereocenters | Up to 93% | uni.lunih.gov |

| Pd(OAc)₂ / Walphos SL-W002-1 | 2-(1-alkynyl)benzaldimines | Axially chiral 3,4-disubstituted isoquinolines | Up to 97.5:2.5 er | mdpi.com |

C-H Activation/Annulation Strategies for Isoquinoline Formation

Transition-metal-catalyzed C-H activation followed by annulation with a coupling partner has emerged as a highly efficient and atom-economical strategy for constructing the isoquinoline core. This approach avoids the need for pre-functionalized starting materials, offering a more direct route to substituted isoquinolines.

Rhodium(III)-catalyzed C-H activation and annulation of benzimidates with allyl carbonates has been shown to produce 1-ethoxy-3-methylisoquinolines, including a 6-chloro substituted derivative in good yield. whiterose.ac.uk This demonstrates the feasibility of incorporating a chloro substituent at the 6-position using this methodology. Similarly, C-H activation/annulation of aryl ketone O-acetyl oximes with vinyl acetate (B1210297) has been used to synthesize 1-methylisoquinolines, with halogen substituents being well-tolerated at the 6- and 8-positions. whiterose.ac.uk For instance, 6-chloro-1-methylisoquinoline (B2576185) was obtained in 60% yield using this method. whiterose.ac.uk

Ruthenium(II)-catalyzed C-H/N-H oxidative annulation of N-unprotected phenylglycine derivatives with internal alkynes also provides a route to 3,4-disubstituted isoquinoline-1-carboxylates, with tolerance for chloro substituents on the phenyl ring. pentelutelabmit.com

Table 2: C-H Activation/Annulation for the Synthesis of Substituted Isoquinolines

| Catalyst System | Starting Materials | Product | Yield | Reference |

| [CpRhCl₂]₂/Cu(acac)₂ | Benzimidate and allyl carbonate | 6-chloro-1-ethoxy-3-methylisoquinoline | 81% | whiterose.ac.uk |

| [CpRhCl₂]₂/NaOAc | (E)-1-(4-chlorophenyl)ethanone O-acetyl oxime and vinyl acetate | 6-chloro-1-methylisoquinoline | 60% | whiterose.ac.uk |

| [Ru(p-cymene)Cl₂]₂/NFTPT | N-unprotected phenylglycine and internal alkyne | Methyl 6-chloro-3,4-diethylisoquinoline-1-carboxylate | 60% | pentelutelabmit.com |

Rhodium-Catalyzed Processes for Fused Isoquinolines

Rhodium catalysis is particularly effective in the synthesis of fused isoquinoline systems through C-H activation and annulation reactions. These methods often involve the reaction of arenes with directing groups and various coupling partners like alkynes or diazo compounds, leading to the construction of polycyclic aromatic hydrocarbons containing the isoquinoline motif.

For example, Rh(III)-catalyzed double annulation of methyl benzimidates with diazo compounds has been developed to prepare pyran-fused isoquinoline derivatives. researchgate.net This one-pot procedure exhibits a broad substrate scope and tolerates various functional groups. researchgate.net Another approach involves the Rh(III)-catalyzed double C-H functionalization of phenyl oxadiazoles (B1248032) with diazo compounds to access pyran-fused isoquinolines. mdpi.com

Furthermore, Rh(III)-catalyzed annulation of benzylamines with diazo compounds, co-catalyzed by copper, provides access to fused isoquinolines. chemicalbook.com These strategies highlight the versatility of rhodium catalysis in building complex molecular architectures based on the isoquinoline core. While not directly yielding this compound, these methods are pertinent for creating more complex derivatives.

Regioselective Installation of Chloro and Methyl Substituents

The precise placement of the chloro and methyl groups at the 6- and 8-positions of the isoquinoline ring is critical for the synthesis of the target compound. This requires either a directed synthesis approach starting from appropriately substituted precursors or the late-stage functionalization of a pre-formed isoquinoline core.

Directed Synthesis Approaches for this compound

A directed synthesis of this compound would typically start from a benzene (B151609) derivative already bearing the chloro and methyl groups in the desired 1,3-relationship. A classic approach would be a modification of the Skraup synthesis, using 4-chloro-2-methylaniline (B164923) as the starting material. Reaction with glycerol (B35011) and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid can lead to the formation of the corresponding quinoline (B57606) derivative, 6-chloro-8-methylquinoline. mdpi.com While this provides the quinoline analog, similar principles can be applied in Bischler-Napieralski or Pictet-Spengler type reactions to construct the isoquinoline core.

For instance, a plausible route could involve the acylation of a 2-(4-chloro-2-methylphenyl)ethylamine derivative followed by cyclization and dehydrogenation to yield this compound. The success of such a strategy is highly dependent on the availability and stability of the starting materials and the regioselectivity of the cyclization step.

Late-Stage Functionalization Strategies for Halo- and Methyl-Isoquinolines

Late-stage functionalization (LSF) offers an attractive alternative by introducing the chloro and methyl groups onto a pre-existing isoquinoline scaffold. This approach can be more convergent and allow for the rapid generation of analogs.

For the introduction of a chlorine atom, direct chlorination of an 8-methylisoquinoline precursor is a potential route. The directing effect of the methyl group and the nitrogen atom would influence the regioselectivity of the chlorination. However, controlling the position of chlorination on the isoquinoline ring can be challenging and may lead to a mixture of isomers.

More modern approaches involve transition-metal-catalyzed C-H functionalization. For example, the development of methods for the regioselective C-H chlorination of quinolines and related heterocycles could be adapted for isoquinolines. Similarly, late-stage methylation of a 6-chloroisoquinoline (B1281262) could be achieved. Photoredox-catalyzed methylation has been successfully employed for the late-stage methylation of various heterocyclic scaffolds. chemicalbook.com

Substrate Scope and Functional Group Tolerance in this compound Synthesis

The substrate scope and functional group tolerance are crucial considerations in any synthetic plan for this compound. The transition-metal-catalyzed methods discussed generally exhibit good tolerance for a range of functional groups.

In palladium-catalyzed reactions, functional groups such as esters and various aryl substituents are often well-tolerated. uni.lunih.gov Rhodium-catalyzed C-H activation/annulation reactions have been shown to be compatible with halogens (chloro, bromo) and alkoxy groups on the aromatic ring. whiterose.ac.uk The synthesis of 6-chloro-1-ethoxy-3-methylisoquinoline demonstrates the compatibility of a chloro substituent at the desired position. whiterose.ac.uk

The C-H activation/annulation of ketoxime esters to form isoquinolines also shows good tolerance for halogens at various positions on the aromatic ring, with 6-chloro and 8-fluoro derivatives being synthesized successfully. whiterose.ac.uk This suggests that the presence of a chloro group at position 6 is not detrimental to these types of transformations. However, the steric hindrance from the 8-methyl group might influence the reactivity and regioselectivity of certain reactions, a factor that needs to be considered in the synthetic design.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.4. Retrosynthetic Analysis of the this compound Scaffold 2.4.1. Key Disconnections and Strategic Bonds for Simplification 2.4.2. Functional Group Interconversions (FGIs) in the Retrosynthetic Pathway 2.4.3. Identification of Readily Available Precursors for this compound

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Reactions and Derivatization of 6 Chloro 8 Methylisoquinoline

Reactivity Profiles of the Isoquinoline (B145761) Core

The chemical behavior of 6-Chloro-8-methylisoquinoline is fundamentally governed by the electronic properties of the fused isoquinoline ring system. This system consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring, leading to distinct reactivity profiles for each part of the molecule.

The isoquinoline nucleus, particularly its pyridine ring, is susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. Nucleophilic aromatic substitution (SNAr) reactions on isoquinoline derivatives preferentially occur at the C-1 position, which is most activated toward nucleophilic attack. gcwgandhinagar.comquimicaorganica.org Halogenated isoquinolines with a leaving group at the C-1 position readily undergo substitution with a variety of nucleophiles. quimicaorganica.org

In the case of this compound, the chloro group is located on the benzene ring (C-6), which is significantly less activated for SNAr compared to positions on the pyridine ring. Direct nucleophilic displacement of the 6-chloro substituent via a traditional SNAr mechanism is challenging and typically requires harsh conditions or the presence of strong electron-withdrawing groups on the benzene ring, which are absent in this molecule. wikipedia.orgchemistrysteps.com The presence of the nitrogen atom in the adjacent ring does confer some electron deficiency to the entire system, but the primary sites for nucleophilic attack remain C-1 and, to a lesser extent, C-3 on the heterocyclic portion of the molecule. Therefore, reactions with strong nucleophiles like organolithium reagents or amides are more likely to result in addition to the pyridine ring rather than substitution at the C-6 position. quimicaorganica.org

Table 1: Regioselectivity of Nucleophilic Attack on the Isoquinoline Core

| Position | Relative Reactivity | Rationale |

| C-1 | High | Activated by the adjacent electron-withdrawing nitrogen atom, allowing for stabilization of the negative charge in the Meisenheimer intermediate. quimicaorganica.orgyoutube.com |

| C-3 | Moderate | Also activated by the nitrogen atom, but to a lesser extent than C-1. |

| C-6 | Low | Located on the more electron-rich benzene ring; not directly activated for standard SNAr without additional electron-withdrawing groups. chemistrysteps.com |

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system occurs preferentially on the more electron-rich benzene ring. shahucollegelatur.org.inquimicaorganica.org The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions typical for EAS reactions. gcwgandhinagar.com For the parent isoquinoline molecule, electrophilic attack occurs primarily at the C-5 and C-8 positions. shahucollegelatur.org.inquimicaorganica.org

In this compound, the directing effects of the existing substituents must be considered.

The methyl group at C-8 is an activating, ortho-, para-directing group. It activates the ortho position (C-7) and the para position (C-5).

The chloro group at C-6 is a deactivating, ortho-, para-directing group. It directs incoming electrophiles to the ortho positions (C-5 and C-7).

The combined influence of these two groups determines the regioselectivity. Both groups direct incoming electrophiles to the C-5 and C-7 positions. The activating effect of the methyl group reinforces this preference, making C-5 and C-7 the most probable sites for electrophilic attack. The C-8 position is already substituted. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Effect of -CH₃ (at C-8) | Directing Effect of -Cl (at C-6) | Combined Effect | Predicted Reactivity |

| C-5 | para-directing (Activating) | ortho-directing (Deactivating) | Strongly Favored | High |

| C-7 | ortho-directing (Activating) | ortho-directing (Deactivating) | Favored | Moderate to High |

The isoquinoline ring system can undergo both oxidation and reduction, with the outcome depending on the reaction conditions and the nature of the substituents.

Oxidation: The isoquinoline ring is generally resistant to oxidation. Under vigorous conditions, such as with hot alkaline potassium permanganate (B83412) (KMnO₄), the ring system can be cleaved. gcwgandhinagar.comslideshare.net The site of cleavage is influenced by the substituents present. Oxidation typically yields a mixture of phthalic acid (from the cleavage of the pyridine ring) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid) (from the cleavage of the benzene ring). gcwgandhinagar.comslideshare.net The presence of an electron-donating group like methyl on the benzene ring can make it more susceptible to oxidative cleavage, while an electron-withdrawing group like chloro may favor cleavage of the pyridine ring.

Reduction: The pyridine ring of isoquinoline is more readily reduced than the benzene ring. shahucollegelatur.org.inpharmaguideline.com Catalytic hydrogenation, for instance, can selectively reduce the heterocyclic ring. Depending on the reducing agent and conditions, various levels of reduction can be achieved. pharmaguideline.com

Catalytic Hydrogenation (e.g., H₂/Pd, Pt): Typically reduces the pyridine ring to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): Can also be used to achieve reduction, often with selectivity for the pyridine ring.

Birch Reduction (Na/NH₃): Can be employed for reduction of the benzene ring under specific conditions.

For this compound, the most common reduction pathway would involve the saturation of the 1,2,3,4-positions, leaving the substituted benzene ring intact.

Transformations Involving the Chloro and Methyl Substituents

The chloro and methyl groups on the this compound scaffold serve as versatile handles for further derivatization, enabling the synthesis of a wide array of analogues.

The chlorine atom at the C-6 position is well-suited for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. Palladium-catalyzed reactions are most common. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl or vinyl groups at the C-6 position. researchgate.net

Heck Reaction: In this reaction, the aryl chloride is coupled with an alkene to form a new, more substituted alkene. This provides a route to styrenyl-isoquinolines and related derivatives.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent at the C-6 position. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl chloride, offering another effective method for C-C bond formation. nih.gov

Table 3: Representative Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl, Vinyl) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Alkene) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkyne) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C-N |

| Negishi | R-ZnX | Pd(PPh₃)₄ | C-C (Alkyl, Aryl) |

The methyl group at the C-8 position is attached to an aromatic ring and behaves as a benzylic-type substituent, making it amenable to various chemical transformations. researchgate.net

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The specific product depends on the strength of the oxidant and the reaction conditions.

Free-Radical Halogenation: Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator, the methyl group can be halogenated to afford an 8-(halomethyl)isoquinoline derivative. This product is a valuable intermediate for further nucleophilic substitution reactions.

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent, can deprotonate the methyl group to form a benzylic anion. This anion can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to introduce new substituents, effectively elongating the side chain.

Condensation Reactions: The methyl group can potentially participate in condensation reactions with aldehydes or ketones under basic conditions, although this reactivity is less pronounced than for methyl groups at the C-1 or C-3 positions of the isoquinoline ring, which are more activated by the ring nitrogen.

Construction of Fused and Bridged Systems from this compound Precursors

The rigid isoquinoline core of this compound is an excellent platform for the synthesis of polycyclic systems. The presence of the chloro and methyl groups can influence the regioselectivity and stereoselectivity of these transformations.

Cycloaddition Reactions for Enhanced Structural Complexity

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the formation of six-membered rings, leading to the generation of fused or bridged polycyclic structures. In the context of this compound, the isoquinoline ring itself can act as a dienophile or, more commonly, be functionalized to participate as a diene.

For instance, the generation of an o-quinodimethane intermediate from the isoquinoline core could facilitate a [4+2] cycloaddition with a suitable dienophile. The electron-withdrawing nature of the chloro substituent at the 6-position and the electron-donating methyl group at the 8-position would likely influence the electronic properties of the diene system, thereby affecting the reaction rate and selectivity.

While specific experimental data for this compound in cycloaddition reactions is scarce, related studies on chloro-substituted quinolines have demonstrated the feasibility of such transformations. For example, derivatives of 5-chloro-8-hydroxyquinoline (B194070) have been shown to participate in [4+2] cycloaddition reactions, suggesting that the chloro-substituted isoquinoline core is amenable to this type of transformation under appropriate conditions. The resulting fused systems would incorporate the isoquinoline moiety into a more complex and rigid polycyclic framework.

Table 1: Hypothetical Cycloaddition Reactions of a this compound Derivative

| Diene Component (Derived from this compound) | Dienophile | Reaction Type | Potential Product |

| This compound-x,y-diene | Maleic anhydride | [4+2] Cycloaddition | Fused polycyclic anhydride |

| This compound-x,y-diene | N-Phenylmaleimide | [4+2] Cycloaddition | Fused polycyclic imide |

| This compound-x,y-diene | Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | Fused aromatic system |

This table represents potential reactions based on the general reactivity of related heterocyclic systems, as direct experimental data for this compound was not found.

Multi-Component Reactions (MCRs) Incorporating the Isoquinoline Unit

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. The incorporation of the this compound unit into an MCR would offer a rapid route to novel and diverse molecular scaffolds.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. If this compound were functionalized with a carboxylic acid, an amine, an aldehyde/ketone, or an isocyanide group, it could readily participate in these transformations. For example, a hypothetical this compound-carbaldehyde could react with an amine, a carboxylic acid, and an isocyanide in an Ugi four-component reaction. This would result in the formation of a complex acyclic product bearing the isoquinoline moiety, which could then potentially undergo a subsequent cyclization step to yield a fused heterocyclic system.

Table 2: Potential Multi-Component Reactions Involving a Functionalized this compound

| MCR Type | This compound Derivative | Other Reactants | Potential Product Class |

| Ugi-4CR | This compound-carbaldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Passerini-3CR | This compound-carbaldehyde | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Biginelli | This compound-carbaldehyde | Urea, β-Ketoester | Dihydropyrimidinone |

This table illustrates potential applications of a functionalized this compound in MCRs, based on established multi-component reaction methodologies.

Advanced Characterization Techniques for 6 Chloro 8 Methylisoquinoline and Its Derivatives

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 6-Chloro-8-methylisoquinoline, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the isoquinoline (B145761) ring system, as well as the electron-donating effect of the methyl group. Based on data from related compounds like 6-chloroquinoline and 1-chloro-6-methylisoquinoline, the aromatic protons are anticipated to resonate in the range of δ 7.0-9.0 ppm, while the methyl protons will likely appear as a singlet around δ 2.5 ppm. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly attached to the chlorine and nitrogen atoms will experience significant shifts in their resonance frequencies. The quaternary carbons and the methyl carbon will also have characteristic chemical shifts. A study on 6-chloroquinoline showed carbon signals appearing across a broad range, which can be used as a basis for predicting the spectrum of this compound. chemicalbook.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons in the aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom.

Predicted NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted |

|---|---|---|

| 1 | ~9.0 | ~152 |

| 3 | ~8.0 | ~143 |

| 4 | ~7.5 | ~121 |

| 5 | ~7.8 | ~128 |

| 6 | - | ~135 |

| 7 | ~7.6 | ~129 |

| 8 | - | ~138 |

| CH₃ | ~2.5 | ~18 |

| 4a | - | ~129 |

| 8a | - | ~136 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the C-H, C=C, C=N, C-Cl, and C-C bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring are expected in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration will likely be observed in the lower frequency region, generally between 760-505 cm⁻¹. dergipark.org.tr IR data for the related compound 6-chloroquinoline shows distinct peaks that can be used for comparative analysis. nih.govchemicalbook.com

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Methyl C-H Stretch | 2980-2850 | 2980-2850 |

| C=C/C=N Ring Stretch | 1620-1450 | 1620-1450 |

| C-Cl Stretch | 750-550 | 750-550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the conjugated isoquinoline ring system. The position and intensity of these bands are influenced by the substituents. The chloro and methyl groups can cause shifts in the absorption maxima (λmax) compared to unsubstituted isoquinoline. A study on 6-chloroquinoline can provide insights into the expected electronic absorption properties. dergipark.org.tr

Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) |

|---|---|

| π→π | ~280-320 |

| n→π | ~320-350 |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₈ClN), the exact mass can be calculated. The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M). miamioh.edu Fragmentation analysis can provide structural information. Common fragmentation pathways for isoquinolines involve the loss of small molecules or radicals from the ring system.

Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₈ClN |

| Exact Mass [M]⁺ | 177.0345 |

| Exact Mass [M+2]⁺ | 179.0316 |

| Major Fragmentation Ions | [M-CH₃]⁺, [M-Cl]⁺, [M-HCN]⁺ |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical states of the elements within the top few nanometers of a material's surface. For a sample of this compound, XPS can confirm the presence of carbon, nitrogen, and chlorine. High-resolution scans of the C 1s, N 1s, and Cl 2p regions can provide insights into the chemical bonding environments. For instance, the N 1s binding energy will be characteristic of a nitrogen atom in a heterocyclic aromatic ring.

Expected XPS Binding Energies for this compound

| Element (Core Level) | Expected Binding Energy (eV) |

|---|---|

| C 1s (Aromatic) | ~284.8 |

| C 1s (C-N) | ~286.0 |

| C 1s (C-Cl) | ~286.5 |

| N 1s | ~400.0 |

| Cl 2p | ~200.0 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR spectroscopy can be employed to study radical species that may be generated from it, for example, through oxidation or reduction reactions. The formation of a radical cation or anion of this compound would result in a characteristic EPR spectrum, with hyperfine coupling to the nitrogen nucleus and the various protons providing structural information about the radical species. Such studies are crucial for understanding the redox behavior and potential reactivity of the molecule in certain chemical or biological processes. rsc.orgrsc.org

Diffraction-Based Structural Analysis

Diffraction techniques are indispensable tools for the unambiguous determination of the three-dimensional atomic arrangement in solid-state materials. By analyzing the patterns produced when radiation, such as X-rays or neutrons, is scattered by the atoms within a sample, researchers can deduce detailed structural information, including bond lengths, bond angles, and crystal packing. For a molecule like this compound and its derivatives, these methods provide the definitive proof of structure and insight into intermolecular interactions that govern the material's bulk properties.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis of Crystalline Forms

X-ray diffraction (XRD) stands as the gold standard for determining the atomic and molecular structure of crystalline compounds. The technique relies on the elastic scattering of X-rays by the electron clouds of atoms in a crystal lattice. The constructive interference of scattered X-rays, governed by Bragg's Law, produces a unique diffraction pattern that is a fingerprint of the crystal's structure.

Single-Crystal XRD offers the most detailed structural information. When a high-quality single crystal of a this compound derivative is exposed to an X-ray beam, a three-dimensional map of electron density can be generated. From this map, the precise coordinates of each atom (excluding hydrogen, which scatters X-rays weakly) can be determined, yielding exact bond lengths, angles, and the conformation of the molecule. Furthermore, it reveals how individual molecules pack together in the crystal lattice, elucidating intermolecular interactions such as π-π stacking or halogen bonding.

Powder XRD (PXRD) is used for the analysis of polycrystalline or powdered samples. Instead of discrete spots, the diffraction pattern consists of concentric rings, which are recorded as intensity versus diffraction angle (2θ). While PXRD does not typically provide the atomic-level resolution of single-crystal XRD, it is invaluable for identifying crystalline phases, determining the purity of a sample, and studying crystalline polymorphism. For this compound, PXRD could be used to identify different crystalline forms (polymorphs) that may possess distinct physical properties.

Although specific crystallographic data for this compound is not publicly available, the table below provides representative data from the single-crystal X-ray analysis of a related tetrahydroisoquinoline alkaloid to illustrate the type of information obtained from such an analysis mdpi.com.

Table 1: Representative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₁₇NO₃ | The elemental composition of the molecule in the crystal. |

| Formula Weight | 223.27 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific symmetry group describing the arrangement of molecules. |

| a, b, c (Å) | 6.251(1), 12.345(2), 14.876(3) | The dimensions of the unit cell along the three axes. |

| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |

| Volume (ų) | 1147.9(4) | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Advanced Microscopic and Hybrid Techniques

While diffraction methods provide ensemble-averaged structural information from crystalline samples, advanced microscopy techniques offer direct, real-space visualization of materials at the micro- and nanoscale. These methods are crucial for understanding the morphology, surface topography, and nanostructure of materials, which are often intrinsically linked to their function.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) is a surface imaging technique that rasters a focused beam of electrons across a sample. The interactions between the electrons and the sample's atoms generate various signals—primarily secondary electrons and backscattered electrons—that are collected to form an image. SEM provides detailed information about the sample's surface topography, morphology (shape and size of particles), and composition (when coupled with energy-dispersive X-ray spectroscopy, EDX). For a sample of this compound, SEM could be used to characterize the crystal habit of a bulk powder, assess the quality and uniformity of a thin film, or determine the particle size distribution if prepared in a nanostructured form.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. The transmitted electrons are focused to form an image that reveals the internal structure of the sample. TEM offers significantly higher spatial resolution than SEM, capable of resolving individual atoms under certain conditions. High-resolution TEM (HRTEM) can be used to visualize crystal lattices and identify defects. Selected area electron diffraction (SAED), an accessory technique, can determine the crystal structure of nanoscale regions. The application of TEM to this compound would be relevant if the material were synthesized as nanoparticles or as part of a composite material, providing insights into its internal crystallinity and nanostructure researchgate.net.

Table 2: Information from Electron Microscopy Techniques

| Technique | Information Obtained | Typical Application for this compound |

|---|---|---|

| SEM | Surface topography, particle/crystal shape and size, elemental composition (with EDX). | Characterizing the morphology of microcrystals; analyzing the surface of a thin film. |

| TEM | Internal structure, particle size and distribution, crystallinity, lattice imaging. | Investigating the structure of nanoparticles; identifying crystalline domains in a composite material. |

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Topography

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are scanning probe microscopy (SPM) techniques that can map surfaces with atomic or sub-molecular resolution wiley-vch.dewiley.com.

STM functions by scanning a sharp conductive tip over a conductive or semiconductive surface at a very small distance. A bias voltage applied between the tip and the surface allows electrons to tunnel quantum mechanically across the gap. The magnitude of this tunneling current is exponentially dependent on the tip-sample distance, providing extremely high vertical sensitivity. STM images represent maps of the local electronic density of states, rather than the physical topography alone mpg.de. It could be used to visualize individual this compound molecules adsorbed on a conductive substrate like gold or graphite, revealing their orientation and self-assembly into ordered monolayers.

AFM , in contrast, uses a sharp tip attached to a flexible cantilever to "feel" the surface. As the tip scans the sample, forces between the tip and the surface (e.g., van der Waals, electrostatic) cause the cantilever to deflect. A laser beam reflected from the back of the cantilever measures this deflection, which is then used to generate a three-dimensional topographic map of the surface. A key advantage of AFM is that it does not require a conductive sample, making it suitable for a wider range of materials, including insulators researchgate.net. AFM could be used to study the surface of a thin film of this compound on any substrate, measure film thickness, and characterize surface roughness. In non-contact mode, AFM can achieve atomic resolution, potentially distinguishing different atoms within a single molecule based on their force interactions acs.org.

Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

Operando spectroscopy is a powerful methodology that involves characterizing a material or chemical reaction while it is functioning, under realistic operating conditions ethz.chyoutube.com. This approach combines a spectroscopic or diffraction technique with the simultaneous measurement of reaction kinetics (e.g., reactant conversion and product selectivity), providing a direct correlation between the structural or electronic state of a material and its activity.

For a compound like this compound, operando techniques could be invaluable for understanding its synthesis or its behavior in a potential application, such as catalysis. For instance, during the synthesis of an isoquinoline derivative, an operando setup could be employed to follow the reaction in real-time organic-chemistry.org.

Operando FT-IR or Raman Spectroscopy: By placing a spectroscopic probe within the reaction vessel, one could monitor the disappearance of reactant vibrational bands and the appearance of product bands. This allows for the tracking of reaction progress and the potential identification of transient reaction intermediates that would be undetectable by analyzing the final product alone michael-hunger.de.

Operando X-ray Absorption Spectroscopy (XAS): If the synthesis or a reaction involving this compound is catalyzed by a metal complex, operando XAS at a synchrotron source could be used to monitor changes in the oxidation state and coordination environment of the metal catalyst as the reaction proceeds youtube.com.

By providing a dynamic picture of molecular transformations, operando spectroscopy bridges the gap between static structural characterization and functional performance, enabling a deeper understanding of reaction mechanisms and facilitating the optimization of chemical processes.

Table 3: Application of Operando Techniques

| Operando Technique | Information Provided | Potential Application for this compound |

|---|---|---|

| Operando FT-IR/Raman | Real-time monitoring of functional group changes; identification of intermediates. | Tracking the progress of a synthesis reaction; studying degradation mechanisms. |

| Operando XRD | Tracking changes in crystalline phases during a reaction or process. | Observing phase transitions or solid-state reactions under temperature or pressure. |

| Operando XAS | Monitoring the electronic state and local coordination of a metal center. | Elucidating the mechanism of a metal-catalyzed reaction involving the isoquinoline moiety. |

Research Applications of 6 Chloro 8 Methylisoquinoline Derivatives in Academic Contexts Excluding Clinical/dosage/safety

Catalytic Applications of Isoquinoline-based Ligands and Catalysts

The inherent electronic properties and rigid structure of the isoquinoline (B145761) core make it an attractive scaffold for the development of ligands and catalysts in organic synthesis. The nitrogen atom provides a coordination site for metals, while the aromatic system can be tuned electronically by substituents like the chloro and methyl groups present in 6-Chloro-8-methylisoquinoline.

Design and Synthesis of this compound-Derived Chiral Ligands for Asymmetric Synthesis

While direct reports on the synthesis of chiral ligands derived specifically from this compound are limited in the current scientific literature, the broader family of quinoline (B57606) and isoquinoline derivatives serves as a valuable precedent. Chiral ligands are crucial for asymmetric synthesis, a field dedicated to creating chiral molecules with a specific three-dimensional arrangement, which is vital in pharmaceuticals and fine chemicals.

Researchers have successfully synthesized chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone. These ligands, when complexed with metals like rhodium, have been employed as effective catalysts in asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines (DHIQs), which are key intermediates for synthesizing biologically active alkaloids. Although the enantiomeric excess values achieved were modest (up to 69% ee), the study demonstrated that satisfactory conversions could be reached, opening avenues for the rational design of new chiral catalysts.

The synthesis of such ligands often involves key steps like dynamic kinetic resolution of a precursor alcohol, followed by conversion to an azide and subsequent reduction to the primary amine. This amine group, along with the heterocyclic nitrogen, acts as a bidentate ligand, coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of the reaction.

Table 1: Asymmetric Transfer Hydrogenation of a DHIQ using a Chiral Tetrahydroquinoline-based Ligand-Metal Complex Data extrapolated from studies on related quinoline derivatives.

| Catalyst Component | Ligand | Additive | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| [CpRhCl2]2 | (R)-CAMPY | La(OTf)3 | >99 | 69 (S) |

| [CpIrCl2]2 | (R)-CAMPY | La(OTf)3 | 92 | 15 (S) |

Based on these findings, it is plausible that this compound could be chemically modified to incorporate a chiral center and a coordinating group (e.g., an amino group at a suitable position), thereby creating novel chiral ligands for asymmetric catalysis. The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups could further modulate the catalytic activity and selectivity of the resulting metal complexes.

Investigation of this compound Compounds as Catalysts or Pre-catalysts in Organic Transformations

The use of isoquinoline derivatives as direct catalysts or pre-catalysts is an area of active investigation. While specific studies detailing the catalytic role of this compound are not prominent, related quinoline compounds have demonstrated catalytic activity in various organic transformations.

For instance, certain quinoline-based compounds, when complexed with copper (II) salts, have been shown to exhibit significant catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. The catalytic efficiency was found to be dependent on the specific substituents on the quinoline ring and the nature of the copper salt used. One study highlighted that a 2-chloroquinoline-3-carbohydrazide ligand formed a highly active complex with copper(II) acetate (B1210297). This suggests that the electronic properties conferred by a chloro-substituent can be beneficial for catalytic activity.

In another area, iron complexes involving phenanthroline (a related N-heterocycle) have been used to catalyze the hydroxyalkylation of quinoline under visible light, showcasing the role of these scaffolds in photoredox catalysis. The reaction proceeds via the generation of an alkyl radical from a carboxylic acid, which then reacts with the protonated quinoline.

Applications in Advanced Materials Science Research

The rigid, planar structure and the π-conjugated system of the isoquinoline ring make it a promising building block for advanced materials. Its derivatives are being explored for applications ranging from electronics to porous materials.

Exploration of this compound Derivatives in Conductive and Optical Material Development

The development of organic materials with specific electronic and photophysical properties is a cornerstone of modern materials science. Isoquinoline derivatives have been investigated for their fluorescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors nih.gov.

The intrinsic fluorescence of the isoquinoline core can be tuned by the introduction of various substituents. Studies on other isoquinoline derivatives have shown that modifications to the ring system can lead to compounds with significant quantum yields and large Stokes shifts nih.gov. For example, a series of novel isoquinoline derivatives substituted at the 3-position were synthesized and their photophysical properties investigated. Some of these compounds exhibited high fluorescence quantum yields, with emission maxima in the blue region of the visible spectrum nih.gov.

Table 2: Photophysical Properties of Selected Isoquinoline Derivatives Data from studies on related isoquinoline compounds. nih.gov

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Derivative 3a | 356 | 425 | 0.528 |

| Derivative 3e | 377 | 439 | 0.612 |

Utilization of the Isoquinoline Scaffold in Metal-Organic Frameworks (MOFs) for Specific Applications

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability to tune the pore size and chemical functionality of MOFs makes them highly attractive for applications in gas storage, separation, and catalysis.

The isoquinoline scaffold is an excellent candidate for incorporation into MOF structures, provided it is functionalized with suitable coordinating groups, such as carboxylic acids. While no MOFs have been reported using this compound specifically, numerous studies have demonstrated the successful use of quinoline and biquinoline dicarboxylic acids as organic linkers.

For example, a luminescent MOF based on zirconium and quinoline-2,6-dicarboxylic acid has been synthesized. This material exhibited high selectivity and sensitivity for detecting 4-nitrophenol and Fe³⁺ ions through a fluorescence quenching mechanism. Similarly, a family of MOFs based on a biquinoline ligand and various s-block and d-block metals has been shown to be a highly efficient heterogeneous catalyst for the cyanosilylation of carbonyl compounds rsc.orgresearchgate.net.

These examples highlight the versatility of the isoquinoline/quinoline core as a structural component in MOFs. A hypothetical this compound dicarboxylic acid could serve as a linker to create novel MOFs. The chloro and methyl groups would project into the pores of the framework, influencing the pore's chemical environment and thereby affecting its selectivity for gas adsorption or its catalytic activity. The unique properties of such MOFs could be harnessed for applications like selective CO₂ capture or as specialized catalysts in fine chemical synthesis rsc.orgresearchgate.nethilarispublisher.comnist.govgoogle.com.

Research into this compound-based Compounds for Sensor Technologies

The development of chemical sensors for the detection of specific ions and molecules is crucial for environmental monitoring and industrial process control. Fluorescent chemosensors are particularly valuable due to their high sensitivity and potential for real-time analysis. The isoquinoline ring system is a well-established fluorophore and has been incorporated into many sensor designs nih.gov.

The principle behind many fluorescent sensors involves a change in the fluorescence properties (intensity or wavelength) of the fluorophore upon binding to a target analyte. Quinoline and its derivatives, such as 8-hydroxyquinoline, are renowned for their ability to form complexes with a wide range of metal ions, often resulting in a significant change in their fluorescence researchgate.net.

For instance, a novel quinoline derivative was recently designed as a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺ ions rsc.org. The sensor operates via a fluorescence quenching mechanism upon complexation with the iron ion. Similarly, pyrazoloquinoline derivatives have been developed as fluorescent sensors for Zn²⁺, exhibiting a notable increase in fluorescence quantum yield upon ion binding mdpi.com.

Table 3: Sensing Performance of a Quinoline-based Fluorescent Sensor for Fe³⁺ Data from a study on a related quinoline derivative. rsc.org

| Parameter | Value |

|---|---|

| Analyte | Fe³⁺ |

| Detection Limit | 8.67 x 10⁻⁵ M |

| Complexation Constant (K) | 4.28 x 10² M⁻¹ |

Given these precedents, a this compound scaffold could be functionalized with a suitable chelating group to create a novel fluorescent sensor. The inherent photophysical properties of the isoquinoline core, modulated by the electronic influence of the chloro and methyl groups, could lead to sensors with high sensitivity and selectivity for specific target analytes, such as metal ions or small organic molecules.

Scaffold Utility in Bioactive Compound Research

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of substituents, such as chloro and methyl groups at the C6 and C8 positions, respectively, can significantly modify the electronic, steric, and lipophilic properties of the molecule, providing a strategic approach for developing diverse libraries of compounds for biological screening.

The isoquinoline scaffold is a well-established template for the development of various enzyme inhibitors. Academic studies have demonstrated that modifications on this core structure, including halogenation, can lead to potent and selective inhibitors for different enzyme classes.

Derivatives of 6-chloro-isoquinoline have shown significant inhibitory activity against phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory pathways. Although the specific contribution of the 8-methyl group is not detailed, the presence of the 6-chloro substituent is a key feature for the observed bioactivity. Similarly, related chloro-quinoline carboxylic acid derivatives have been investigated as inhibitors of the HIV-1 enzyme reverse transcriptase (RT). nih.gov Kinetic studies on a 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid revealed it to be a potent inhibitor, demonstrating an uncompetitive and noncompetitive mode of action with respect to dTTP incorporation and template/primer uptake, respectively. nih.gov This suggests the chloro-quinoline/isoquinoline core can serve as a starting point for designing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Furthermore, the broader quinoline scaffold has been explored for the inhibition of metalloenzymes and PI3K kinase, indicating the wide applicability of this heterocyclic system in enzyme-targeted research.

Table 1: Examples of Enzyme Inhibition by Related Scaffolds This table is for illustrative purposes based on related structures and does not represent data for this compound itself.

| Scaffold/Derivative Class | Target Enzyme | Research Context |

|---|---|---|

| 6-Chloro-isoquinoline derivatives | Phosphodiesterase 4B (PDE4B) | Exploration of anti-inflammatory pathways |

| Chloro-quinoline carboxylic acids | HIV-1 Reverse Transcriptase | Development of non-nucleoside inhibitors |

| 8-Hydroxyquinoline derivatives | Cystathionine beta synthase (CBS) | Investigation of novel CBS inhibitors |

| Quinolinesulfonamide derivatives | PI3K enzyme | Anticancer agent exploration |

The quinoline and isoquinoline rings are central to many anti-infective agents. The exploration of derivatives, including those with chloro and methyl substitutions, continues to be a fertile area for the discovery of new lead compounds.

Research into 6-desfluoro-8-methylquinolones, which are structurally related to the this compound scaffold, has identified potent antibacterial agents. nih.gov These compounds demonstrated strong activity against Gram-positive bacteria, including strains resistant to existing drugs like ciprofloxacin-resistant and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One piperidinyl derivative from this class was found to be 17 times more potent than ciprofloxacin against certain strains, highlighting the potential of the 8-methyl substitution in enhancing antibacterial potency. nih.gov

In the realm of antifungal research, 8-hydroxyquinoline derivatives have been identified as promising agents. researchgate.netmdpi.com A derivative, PH151, showed significant activity against Candida spp. and Fusarium spp., which are common agents in ocular fungal infections. researchgate.net The minimum inhibitory concentrations (MICs) for PH151 ranged from 1.0 to 16.0 µg/ml. researchgate.net Furthermore, studies on 2-chloroquinoline derivatives have also revealed compounds with notable antibacterial activity, with some showing MIC values as low as 12.5 µg/ml against certain bacterial strains. researchgate.netdoaj.org

Table 2: Anti-infective Activity of Related Quinolone/Quinoline Derivatives

| Compound Class | Organism(s) | Finding |

|---|---|---|

| 6-Desfluoro-8-methylquinolones | Gram-positive bacteria (incl. MRSA) | High potency, with some derivatives exceeding ciprofloxacin activity. nih.gov |

| 8-Hydroxyquinoline derivative (PH151) | Candida spp., Fusarium spp. | MIC values ranging from 1.0 to 16.0 µg/ml. researchgate.net |

| 2-Chloroquinoline derivatives | Various bacteria | Potent antibacterial activity with MIC values down to 12.5 µg/ml. researchgate.netdoaj.org |

The quinoline and isoquinoline structures are widely recognized as privileged scaffolds in the design of anti-cancer agents. nih.gov Their planar nature allows for intercalation into DNA, and they can be functionalized to interact with various enzymatic targets crucial for cancer cell proliferation, such as topoisomerases and kinases. nih.gov

Derivatives of the quinoline scaffold have been extensively synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines. For instance, a study on quinoline-chalcone hybrids identified a compound, 12e, that exhibited potent inhibitory activity against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cells with IC50 values of 1.38, 5.34, and 5.21 µM, respectively. Research into 6,8-disubstituted quinolines also showed that compounds like 6,8-dibromo-1,2,3,4-tetrahydroquinoline displayed antiproliferative activity against HeLa (cervical) and HT-29 (colon) cells. The position and nature of substituents on the quinoline ring have been shown to markedly affect antitumor activity. For example, methyl groups at the C6 and C7 positions of di(8-quinolyl) disulfides showed greater cytotoxicity towards certain tumor cells than those substituted at the C2 position. This underscores the importance of positional isomerism in designing new anti-cancer agents based on this scaffold.

The isoquinoline scaffold is a core component of numerous alkaloids that have been investigated for their neuroprotective effects. nih.govnih.gov While direct studies on this compound are not prominent, research on related isoquinoline alkaloids provides a strong basis for its potential in this area. These compounds exert neuroprotective effects through various mechanisms, including the inhibition of neuroinflammation, reduction of oxidative stress, and regulation of autophagy. nih.gov

For example, isoquinoline alkaloids such as berberine and tetrandrine have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in the brain. Other derivatives can protect neural cells from oxidative damage by modulating antioxidant enzyme levels. The structural versatility of the isoquinoline core allows it to serve as a template for developing agents that could be beneficial in models of neurodegenerative conditions. nih.gov The related quinoline scaffold has also been explored, with derivatives being designed as multifunctional antioxidants and enzyme inhibitors for potential application in Alzheimer's and Parkinson's disease models.

The isoquinoline and related quinazoline scaffolds are valuable templates in the search for new anti-inflammatory agents. Derivatives of isoquinoline-1-carboxamide have been synthesized and evaluated for their ability to suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells.

In these studies, certain derivatives potently inhibited the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). The mechanism of action for one of the lead compounds, HSR1101, was found to involve the inhibition of the MAPKs/NF-κB signaling pathway, a key cascade in the inflammatory response. This demonstrates the potential of the isoquinoline core as a scaffold for developing modulators of critical inflammatory pathways. While these studies did not involve the specific 6-chloro-8-methyl substitution pattern, they establish the foundational utility of the isoquinoline ring system for generating compounds with significant anti-inflammatory properties in preclinical research models.

The 8-hydroxyquinoline (8-HQ) moiety, a close structural relative of the isoquinoline core, is a well-documented and highly effective corrosion inhibitor for various metals and alloys, including steel and aluminum, particularly in acidic environments. The nitrogen and oxygen atoms in 8-HQ act as active sites, forming a stable, protective film on the metal surface through coordination bonds.

Studies have shown that 8-HQ and its derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules onto the metal surface typically follows the Langmuir adsorption isotherm, which involves both physical and chemical interactions. The efficiency of these inhibitors can be enhanced by introducing various functional groups onto the quinoline ring. For example, the synthesis of novel 8-hydroxyquinoline derivatives has led to inhibitors achieving efficiencies as high as 96% for mild steel in 1 M HCl. Theoretical studies using Density Functional Theory (DFT) have further elucidated the inhibition mechanism, confirming that the inhibitor molecules adsorb strongly onto metal surfaces. Given these findings, the this compound scaffold represents a promising platform for the rational design of new, potentially more effective, corrosion inhibitor probes.

Table 3: Corrosion Inhibition Efficiency of Related 8-Hydroxyquinoline Derivatives

| Inhibitor Class | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| 8-Hydroxyquinoline (8HQ) | AZ91D Alloy | NaCl Solution | Satisfactory, concentration-dependent |

| Quinoxaline-bearing 8-Hydroxyquinoline (Q1) | Mild Steel | 1 M HCl | 96% |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | Mild Steel | 1 M HCl | 96% |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Carbon Steel | 1 M HCl | 94% |

Q & A

Q. What are the recommended synthetic routes for 6-chloro-8-methylisoquinoline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves modified Skraup ring-closure methods. For example, derivatives like 6-chloro-8-ethylquinoline are synthesized via chlorination of intermediates (e.g., 2-acetamidoethylbenzene) followed by cyclization . Key parameters include: